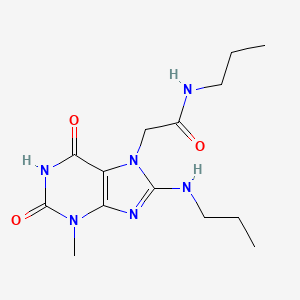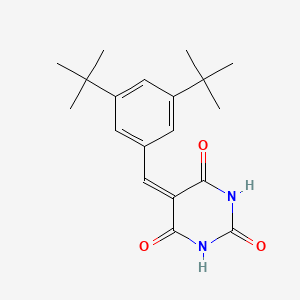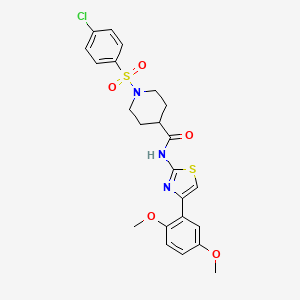
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits biological activity given the presence of a triazole ring, which is a common feature in many pharmacologically active compounds. The molecule consists of a triazole ring substituted with a 3-chloro-4-fluorophenyl group, a 2,4-dimethoxyphenyl group, and a methyl group, indicating a potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related triazole compounds typically involves the condensation of an isocyanate with an amine, followed by cyclization with hydrazine hydrate. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a multi-step process starting from 4-chlorobenzenamine, indicating that the synthesis of the compound would also require careful selection of starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system with specific cell parameters . This suggests that the molecular structure of the compound could also be elucidated using similar crystallographic techniques to understand its three-dimensional conformation and potential interaction sites.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions due to the presence of multiple functional groups. The synthesis of related compounds often involves amination, cyclization, and condensation reactions . Additionally, the Fries rearrangement, a reaction that involves the migration of an acyl group within an aromatic system, has been used to synthesize related heterocyclic amides . These reactions highlight the chemical versatility of triazole derivatives and suggest that the compound may also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, fluoro, and methoxy groups can affect these properties significantly. For example, the introduction of electron-withdrawing groups like trifluoromethyl can enhance the compound's inhibitory capacity against cancer cell proliferation . The compound , with its specific substituents, is likely to exhibit unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Antimicrobial and Antipathogenic Activities
Research on thiourea derivatives, including those with halogenated phenyl substituents similar to the compound , has demonstrated significant antimicrobial and antipathogenic activities. These compounds have been tested against bacterial strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms (such as chlorine and fluorine) on the phenyl substituents has been correlated with enhanced antibacterial efficacy, suggesting potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antitubercular and Antibacterial Activities
Another study on carboxamide derivatives highlighted their application in antitubercular and antibacterial research. These compounds, particularly those with difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives, showed more potent antitubercular and antibacterial activities than reference drugs like Pyrazinamide and Streptomycin. This indicates the potential of triazole derivatives in treating tuberculosis and bacterial infections, with docking studies into MTB enoyl reductase providing insights into their mechanism of action (Bodige et al., 2020).
Antitumor Activities
The synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with structural similarities, was shown to inhibit the proliferation of some cancer cell lines. This suggests that compounds with a similar fluorophenyl and triazole carboxamide structure might have applications in cancer research, particularly in the development of new antitumor agents (Hao et al., 2017).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3/c1-10-17(22-23-24(10)11-4-6-14(20)13(19)8-11)18(25)21-15-7-5-12(26-2)9-16(15)27-3/h4-9H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXSGYEIJVSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544020.png)
![N-(2-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2544021.png)


![Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2544025.png)



![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

